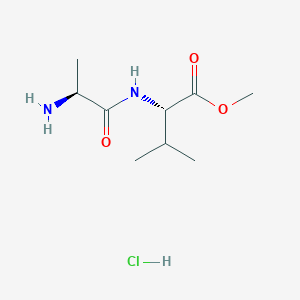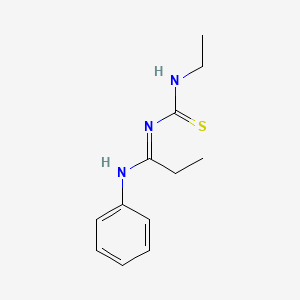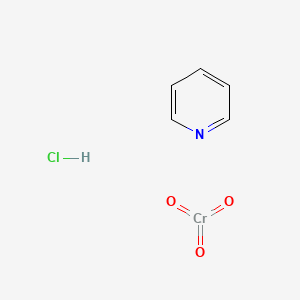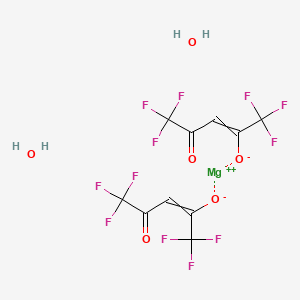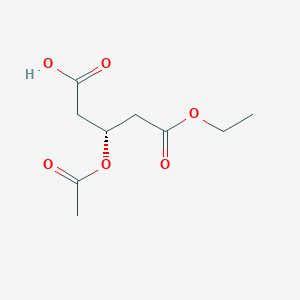
(R)-Monoethyl 3-acetoxyglutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Monoethyl 3-acetoxyglutarate is a chiral compound that belongs to the family of glutarate esters. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and biocatalysis. The presence of both ester and acetoxy functional groups makes it a versatile intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Monoethyl 3-acetoxyglutarate typically involves the esterification of ®-3-hydroxyglutaric acid. One common method is the enzymatic desymmetrization of prochiral 2-substituted-1,3-propanediols, which can be catalyzed by pig liver esterase . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
Industrial production of ®-Monoethyl 3-acetoxyglutarate may involve the use of chemical catalysts in addition to enzymatic methods. The large-scale synthesis often requires optimization of reaction conditions to maximize yield and enantioselectivity. This can include the use of specific solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-Monoethyl 3-acetoxyglutarate can undergo various chemical reactions, including:
Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Oxidation: The compound can be oxidized to form more oxidized derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include ®-3-hydroxyglutaric acid, ®-3-acetoxyglutaric acid, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Monoethyl 3-acetoxyglutarate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a prodrug or a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Monoethyl 3-acetoxyglutarate involves its interaction with specific enzymes or receptors in biological systems. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the active ®-3-hydroxyglutaric acid. This acid can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Hydroxyglutaric acid
- ®-3-Acetoxyglutaric acid
- ®-Monoethyl 3-hydroxyglutarate
Uniqueness
Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
(3R)-3-acetyloxy-5-ethoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDRHYRKEIVYIN-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



